molecular formula C11H21NO2S B2939835 4-Cycloheptylthiomorpholine 1,1-dioxide CAS No. 477858-26-7

4-Cycloheptylthiomorpholine 1,1-dioxide

Cat. No.: B2939835
CAS No.: 477858-26-7
M. Wt: 231.35
InChI Key: IGIVOANMHFKZPX-UHFFFAOYSA-N
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Description

4-Cycloheptylthiomorpholine 1,1-dioxide is an organic compound with the molecular formula C11H21NO2S It is a derivative of thiomorpholine, featuring a cycloheptyl group attached to the nitrogen atom and a sulfone group at the 1,1-position

Scientific Research Applications

4-Cycloheptylthiomorpholine 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for a similar compound, Thiomorpholine 1,1-dioxide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptylthiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with cycloheptyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of thiomorpholine attacks the electrophilic carbon of the cycloheptyl halide, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Cycloheptylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with lower oxidation states.

    Substitution: The cycloheptyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiomorpholine derivatives.

Mechanism of Action

The mechanism of action of 4-Cycloheptylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the cycloheptyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Thiomorpholine 1,1-dioxide: A simpler analog without the cycloheptyl group.

    4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide: Contains a hydroxyethyl group instead of a cycloheptyl group.

    Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: A structurally related compound with a different ring system.

Uniqueness: 4-Cycloheptylthiomorpholine 1,1-dioxide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-cycloheptyl-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c13-15(14)9-7-12(8-10-15)11-5-3-1-2-4-6-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIVOANMHFKZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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